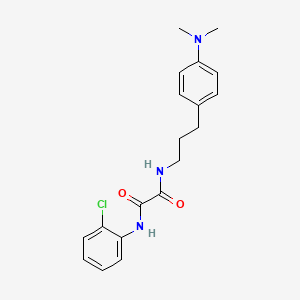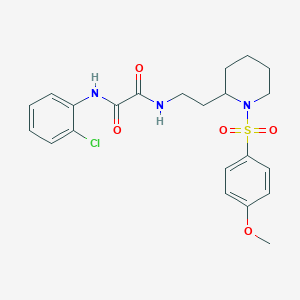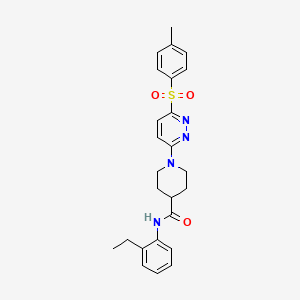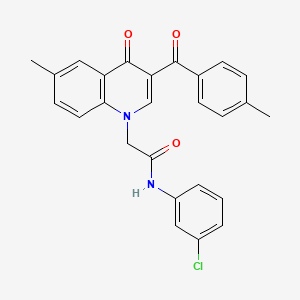
N-(3-chlorophenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-chlorophenyl)-2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide" is a novel anilidoquinoline derivative. Anilidoquinoline derivatives have been synthesized and evaluated for various therapeutic and biological activities, including antiviral, antiapoptotic, and antibacterial properties. These compounds are of significant interest due to their potential applications in treating diseases and as potent antibacterial agents.
Synthesis Analysis
The synthesis of anilidoquinoline derivatives involves multiple steps, including cyclization, cross-coupling, and substitution reactions. For instance, a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, was synthesized and showed significant antiviral and antiapoptotic effects, particularly in the context of Japanese encephalitis . Another derivative, N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, was produced through a cost-effective and commercially friendly process suitable for scale-up operations . Additionally, the synthesis of N-{2-[3-(3-Formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide was achieved with high yield via Sonogashira cross-coupling .
Molecular Structure Analysis
The molecular structures of anilidoquinoline derivatives are characterized using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectral analysis. These techniques confirm the successful synthesis of the compounds and provide detailed information about their molecular frameworks . The presence of the quinoline moiety is a common feature in these compounds, which is crucial for their biological activity.
Chemical Reactions Analysis
Anilidoquinoline derivatives undergo a variety of chemical reactions during their synthesis. For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, followed by a reaction with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives includes reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilidoquinoline derivatives are influenced by their molecular structure. These properties are essential for understanding their stability, solubility, and reactivity, which in turn affect their biological activity. The synthesized compounds have been found to exhibit significant biological activities, such as inhibition of enzymes like acetylcholinesterase and lipoxygenase, and display antibacterial activity against various microorganisms . The detailed physical and chemical properties of the specific compound "this compound" would require further experimental data for a comprehensive analysis.
Applications De Recherche Scientifique
Therapeutic Applications
Antiviral and Antiapoptotic Effects : A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival rates in mice infected with Japanese encephalitis virus, indicating potential therapeutic applications for viral infections (Ghosh et al., 2008).
Antitumor Activity : Certain 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, with some compounds being 1.5–3.0-fold more potent compared to the control, suggesting their use in cancer therapy (Al-Suwaidan et al., 2016).
Antimicrobial Agents
Antibacterial Agents : Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives have shown broad-spectrum antibacterial activity, indicating their potential as antimicrobial agents (Bhoi et al., 2015).
Material Science Applications
Photovoltaic Efficiency Modeling : Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).
Analgesic and Anti-inflammatory Activities
Antihistamine Agents : Synthesized 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one compounds showed significant H1-antihistaminic activity with minimal sedation, suggesting their use as antihistamine agents (Alagarsamy et al., 2014).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O3/c1-16-6-9-18(10-7-16)25(31)22-14-29(23-11-8-17(2)12-21(23)26(22)32)15-24(30)28-20-5-3-4-19(27)13-20/h3-14H,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXJTCCXMGEYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2546544.png)
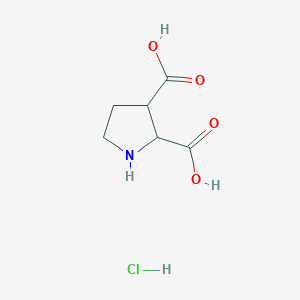
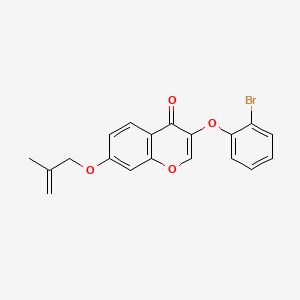
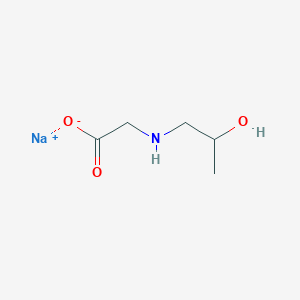
![9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2546552.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2546555.png)
![3-(4-chlorophenyl)-1-ethyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2546558.png)

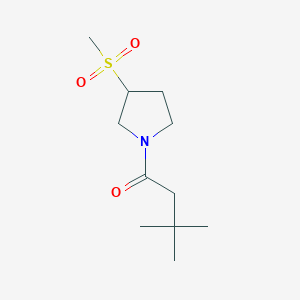
![2-Ethyl-5-((2-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546561.png)
